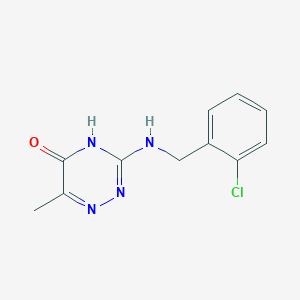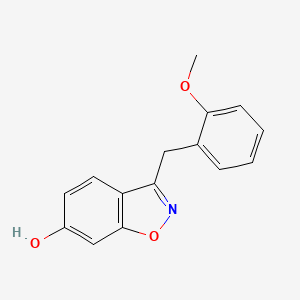![molecular formula C21H21N7O2 B3732241 3-METHYL-4-[4-(PROPAN-2-YLOXY)PHENYL]-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE](/img/structure/B3732241.png)
3-METHYL-4-[4-(PROPAN-2-YLOXY)PHENYL]-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE
Overview
Description
3-METHYL-4-[4-(PROPAN-2-YLOXY)PHENYL]-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design and development.
Mechanism of Action
Target of Action
The primary target of this compound is the Bromodomain and Extraterminal (BET) proteins, specifically BRD4 . BRD4 is a member of the BET family of proteins, which play a crucial role in regulating gene expression. They do this by recognizing and binding to acetylated lysine residues on histone tails, a key event in the reading of epigenetic marks.
Mode of Action
This compound acts as a bivalent inhibitor of BRD4 . Bivalent inhibitors are a class of drugs that can bind to two different sites on a target protein simultaneously. This simultaneous binding can enhance the potency of the drug and improve its selectivity for the target protein. The compound’s interaction with BRD4 leads to the downregulation of c-Myc, a protein that plays a key role in cell cycle progression, apoptosis, and cellular transformation .
Biochemical Pathways
The inhibition of BRD4 by this compound affects the c-Myc pathway . c-Myc is a transcription factor that controls the expression of many genes involved in cell growth and proliferation. By downregulating c-Myc, the compound can inhibit the growth of cancer cells .
Pharmacokinetics
The compound has been optimized for BRD4 potency and physical properties , and it exhibits an excellent pharmacokinetic profile . This means that it is well-absorbed, distributed, metabolized, and excreted by the body, which can enhance its bioavailability and therapeutic efficacy.
Result of Action
The compound’s action results in the downregulation of c-Myc and the inhibition of tumor growth . In vitro and in vivo studies have shown that the compound has high potency in effecting c-Myc downregulation and tumor growth inhibition .
Biochemical Analysis
Biochemical Properties
4-(4-isopropoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit c-Met and VEGFR-2 kinases, which are crucial in cell signaling pathways related to cancer progression . The interactions between 4-(4-isopropoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one and these kinases involve binding to the active sites, thereby inhibiting their activity and affecting downstream signaling pathways.
Cellular Effects
The effects of 4-(4-isopropoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one on various cell types and cellular processes are profound. This compound has demonstrated antiproliferative activities against cancer cell lines such as A549, MCF-7, and Hela . It influences cell function by inhibiting cell growth, inducing apoptosis, and affecting cell cycle progression. Additionally, it impacts cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cancer cell viability.
Molecular Mechanism
At the molecular level, 4-(4-isopropoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of c-Met and VEGFR-2 kinases, inhibiting their enzymatic activity . This inhibition disrupts the signaling pathways that promote cancer cell proliferation and survival. Additionally, this compound may induce changes in gene expression, further contributing to its antiproliferative effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-isopropoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, with minimal degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antiproliferative effects on cancer cells.
Dosage Effects in Animal Models
The effects of 4-(4-isopropoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one vary with different dosages in animal models. At lower dosages, the compound exhibits significant antiproliferative effects without causing toxicity . At higher dosages, toxic or adverse effects may be observed, indicating a threshold for safe and effective use. These dosage-dependent effects are crucial for determining the therapeutic window for potential clinical applications.
Metabolic Pathways
4-(4-isopropoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels . The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 4-(4-isopropoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, determining its bioavailability and therapeutic potential. Understanding these transport mechanisms is essential for optimizing its delivery to target tissues.
Subcellular Localization
The subcellular localization of 4-(4-isopropoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
The synthesis of 3-METHYL-4-[4-(PROPAN-2-YLOXY)PHENYL]-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the triazolopyridazine moiety and the final functionalization with the propan-2-yloxyphenyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various organic solvents, including dimethylformamide (DMF) and tetrahydrofuran (THF). Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
3-METHYL-4-[4-(PROPAN-2-YLOXY)PHENYL]-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the nature of the substituents involved.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
3-METHYL-4-[4-(PROPAN-2-YLOXY)PHENYL]-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Comparison with Similar Compounds
3-METHYL-4-[4-(PROPAN-2-YLOXY)PHENYL]-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can be compared with other similar compounds, such as:
Pyrazolopyridines: These compounds share the pyrazolo[3,4-b]pyridine core and may exhibit similar biological activities.
Triazolopyridazines: Compounds with the triazolopyridazine moiety may have comparable chemical properties and reactivity.
Phenyl ethers: Compounds containing the propan-2-yloxyphenyl group may have similar physicochemical properties.
The uniqueness of this compound lies in its combination of these structural features, which may result in distinct biological activities and applications.
Properties
IUPAC Name |
3-methyl-4-(4-propan-2-yloxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O2/c1-12(2)30-15-6-4-14(5-7-15)16-10-19(29)23-21-20(16)13(3)25-28(21)18-9-8-17-24-22-11-27(17)26-18/h4-9,11-12,16H,10H2,1-3H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNRXOUQFBCWJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)OC(C)C)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-7-methyl-3-[2-oxo-2-(thiophen-2-yl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B3732161.png)
![(Z)-4-AMINO-N'-HYDROXY-N-[(PYRIDIN-3-YL)METHYL]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE](/img/structure/B3732169.png)
![3-[(4-isopropoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B3732175.png)

![2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4-ol](/img/structure/B3732193.png)
![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4-ol](/img/structure/B3732194.png)
![1-(4-methoxybenzyl)-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3732200.png)


![4-(3-METHOXYPHENYL)-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE](/img/structure/B3732226.png)
![4-(4-HYDROXYPHENYL)-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE](/img/structure/B3732230.png)
![3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-4-[4-(METHYLSULFANYL)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE](/img/structure/B3732232.png)
![5-{[(4-fluorophenyl)amino]methyl}-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3732237.png)
![4-(3-CHLOROPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE](/img/structure/B3732240.png)
